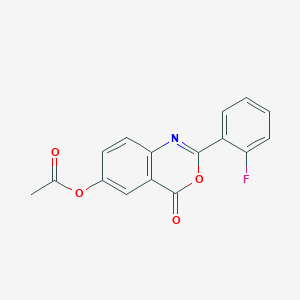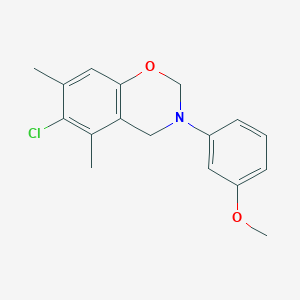![molecular formula C18H22N4O2S B11595892 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11595892.png)
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a pyrrolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the pyrrolone ring through cyclization reactions under specific conditions, such as the presence of a base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases or acids, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyrrolone ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-mercaptobenzothiazole and 6-chlorobenzothiazole share the benzothiazole ring structure.
Morpholine Derivatives: Compounds like 4-morpholinecarboxaldehyde and 4-morpholineethanol contain the morpholine ring.
Pyrrolone Derivatives: Compounds such as 1H-pyrrol-2(3H)-one and 3-pyrrolidinone feature the pyrrolone ring.
Uniqueness
5-Amino-4-(1,3-benzothiazol-2-YL)-1-[3-(morpholin-4-YL)propyl]-2,3-dihydro-1H-pyrrol-3-one is unique due to the combination of these three distinct ring structures in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H22N4O2S |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H22N4O2S/c19-17-16(18-20-13-4-1-2-5-15(13)25-18)14(23)12-22(17)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,19,23H,3,6-12H2 |
InChI-Schlüssel |
MRRKAMCFJCLZRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11595821.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595825.png)

![ethyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595832.png)
![4,4-dimethyl-N-(2-methylpropyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595839.png)

![(2Z)-6-benzyl-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595847.png)

![4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11595868.png)
![5-(4-ethoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11595869.png)
![4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11595880.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11595881.png)

![3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11595884.png)
